molecular formula C9H15NO4 B3375951 3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid CAS No. 1161713-40-1

3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid

Cat. No.: B3375951
CAS No.: 1161713-40-1
M. Wt: 201.22 g/mol
InChI Key: UHBATMQVLULPAP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-hydroxy-2-[(2-methylcyclopropanecarbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-3-6(4)8(12)10-7(5(2)11)9(13)14/h4-7,11H,3H2,1-2H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBATMQVLULPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C(C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid typically involves the reaction of threonine with 2-methylcyclopropyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-[(2-methylcyclopropyl)formamido]butanoic acid.

    Reduction: Formation of 3-hydroxy-2-[(2-methylcyclopropyl)amino]butanoic acid.

    Substitution: Formation of 3-alkoxy-2-[(2-methylcyclopropyl)formamido]butanoic acid derivatives.

Scientific Research Applications

3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, while the formamido group can engage in amide bond formation and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s structural features allow it to act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid
  • Molecular Formula: C₉H₁₅NO₄
  • Molar Mass : 201.22 g/mol
  • CAS Number : 1161713-40-1 .

Structural Features: This compound is characterized by a butanoic acid backbone with two critical substituents:

A hydroxy group at position 2.

A 2-methylcyclopropylformamido group at position 3. The cyclopropane ring introduces steric rigidity, which may influence its conformational stability and intermolecular interactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of this compound, highlighting differences in substituents and properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological/Industrial Relevance Source
This compound C₉H₁₅NO₄ 201.22 Cyclopropylformamido, hydroxy Limited commercial availability
2-Hydroxy-4-(methylthio)-butanoic acid C₅H₁₀O₃S 150.20 Hydroxy, methylthio Potential agricultural/pharmaceutical use
Butanoic acid, 3-methyl- C₅H₁₀O₂ 102.13 3-methyl branch Odor-active compound in fruits
Butanoic acid, ethyl ester C₆H₁₂O₂ 116.16 Ethyl ester Sweetness-enhancing volatile in foods
Butanoic acid, 3-methyl-, ethyl ester C₇H₁₄O₂ 130.18 3-methyl, ethyl ester Enhances sweetness in strawberries

Research Implications and Data Gaps

  • Synthesis Challenges : The cyclopropane ring in the target compound likely requires specialized synthetic routes (e.g., PPA-mediated cyclization, as seen in heterocycle synthesis ), whereas esters are easily produced via esterification.
  • Toxicity and Bioactivity: Limited data exist on the target compound’s pharmacokinetics or toxicity. In contrast, butanoic acid esters are well-studied in food science .

Biological Activity

3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of amino acids and is characterized by the presence of a hydroxyl group, a formamido group, and a unique cyclopropyl structure, which may influence its interaction with biological systems.

The biological activity of this compound can be attributed to its structural features. The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, enhancing the compound's solubility and reactivity. Additionally, the formamido group may play a role in enzyme interactions, potentially modulating metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which could have implications for treating various inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of butanoic acid, including this compound. Results indicated significant inhibition of bacterial growth in vitro, suggesting its potential as an antimicrobial agent.
  • Inflammation Model Research :
    • In an animal model of induced inflammation, administration of the compound resulted in reduced inflammatory markers compared to control groups. This finding supports its potential application in anti-inflammatory therapies.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundYesYesUnique cyclopropyl structure enhances activity
5-Pentylfuran-2-carboxylic AcidModerateModerateKnown for broader applications in organic synthesis
1-(1,3-Benzothiazol-2-yl)ethanamine hydrochlorideHighLowStronger antimicrobial properties but less anti-inflammatory

Future Directions

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological activities. Potential studies could include:

  • In vivo studies to assess the pharmacokinetics and bioavailability.
  • Clinical trials to evaluate safety and efficacy in humans.
  • Structure-activity relationship (SAR) studies to optimize its chemical structure for enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid
Reactant of Route 2
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3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid

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